Cas no 596807-98-6 (2-chloro-N-(cyclohexylmethyl)propanamide)
2-chloro-N-(cyclohexylmethyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(cyclohexylmethyl)propanamide
-
- Inchi: 1S/C10H18ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)
- InChI Key: MMDLAOWBVVETGY-UHFFFAOYSA-N
- SMILES: ClC(C)C(NCC1CCCCC1)=O
2-chloro-N-(cyclohexylmethyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C377040-50mg |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C377040-100mg |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C377040-500mg |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Chemenu | CM459730-250mg |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95%+ | 250mg |
$142 | 2023-02-02 | |
| Chemenu | CM459730-500mg |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95%+ | 500mg |
$234 | 2023-02-02 | |
| Chemenu | CM459730-1g |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95%+ | 1g |
$340 | 2023-02-02 | |
| Enamine | EN300-08443-0.05g |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-08443-0.1g |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-08443-0.25g |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-08443-0.5g |
2-chloro-N-(cyclohexylmethyl)propanamide |
596807-98-6 | 95% | 0.5g |
$197.0 | 2023-10-28 |
2-chloro-N-(cyclohexylmethyl)propanamide Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-chloro-N-(cyclohexylmethyl)propanamide
2-Chloro-N-(Cyclohexylmethyl)Propanamide (CAS No. 596807-98-6)
The compound 2-chloro-N-(cyclohexylmethyl)propanamide (CAS No. 596807-98-6) is a versatile organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, characterized by its cyclohexylmethyl group attached to the nitrogen atom and a chloro substituent on the propanamide backbone. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it accessible for further research and development.
One of the most notable features of 2-chloro-N-(cyclohexylmethyl)propanamide is its structural flexibility, which allows for a wide range of functionalization possibilities. Researchers have explored its use as a precursor in the synthesis of bioactive molecules, particularly in the field of drug discovery. The cyclohexylmethyl group contributes to the molecule's lipophilicity, enhancing its ability to interact with biological targets. Additionally, the presence of the chloro group provides opportunities for further substitution reactions, enabling the creation of derivatives with tailored properties.
Recent studies have highlighted the potential of 2-chloro-N-(cyclohexylmethyl)propanamide in drug delivery systems. Its ability to form stable complexes with various therapeutic agents has been investigated, particularly in the context of improving drug solubility and bioavailability. For instance, researchers have demonstrated that this compound can act as a carrier for poorly soluble drugs, significantly enhancing their dissolution rates and subsequent absorption in vivo.
The synthesis of 2-chloro-N-(cyclohexylmethyl)propanamide typically involves a multi-step process, starting from readily available starting materials such as cyclohexanecarboxylic acid and chloropropaneamine derivatives. The reaction sequence often includes nucleophilic substitution and amide bond formation steps, which are optimized to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to accelerate the reaction process, making it more efficient and environmentally friendly.
In terms of physical properties, 2-chloro-N-(cyclohexylmethyl)propanamide exhibits a melting point of approximately 125°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions and chromatographic separations.
From a biological standpoint, this compound has shown moderate activity against several cancer cell lines in vitro, suggesting its potential as an anti-cancer agent. Further research is currently underway to investigate its mechanism of action and to optimize its pharmacokinetic profile for potential clinical applications.
In conclusion, 2-chloro-N-(cyclohexylmethyl)propanamide (CAS No. 596807-98-6) is a promising compound with diverse applications in chemistry and pharmacology. Its unique structure and versatile properties make it an attractive candidate for further exploration in both academic and industrial settings.
596807-98-6 (2-chloro-N-(cyclohexylmethyl)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)